molecular formula C16H14N2O2S B2792949 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile CAS No. 690961-38-7

2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile

Cat. No. B2792949
CAS RN: 690961-38-7
M. Wt: 298.36
InChI Key: CMJICGQXLGIZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile, also known as BMT-54, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of nicotinonitrile derivatives and is known to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile also has antioxidant properties and can scavenge reactive oxygen species (ROS) and protect against oxidative stress. In addition, 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and biological processes. However, one of the limitations of using 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile. One area of research is the development of more efficient synthesis methods that can produce larger quantities of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile in vivo. This can help to determine the optimal dosage and administration route for potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with sodium sulfide in the presence of 1,3-benzodioxole-5-methanethiol. The reaction is carried out under reflux conditions in the presence of a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The product is then purified using column chromatography or recrystallization to obtain pure 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile.

Scientific Research Applications

2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-5-11(2)18-16(13(10)7-17)21-8-12-3-4-14-15(6-12)20-9-19-14/h3-6H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJICGQXLGIZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile

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